molecular formula C16H18N4O5S B2535208 Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-05-2

Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2535208
CAS RN: 946314-05-2
M. Wt: 378.4
InChI Key: SZVCGOLBZZYVKP-UHFFFAOYSA-N
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Description

Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : Kumar et al. (1993) synthesized methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives. They found that one of these compounds inhibited leukemia cell proliferation and demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).

  • Chemical Transformations and Derivatives : Žugelj et al. (2009) worked on the transformations of dimethyl acetone-1,3-dicarboxylate, leading to the synthesis of derivatives such as methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate (Žugelj et al., 2009).

  • Electrophilic Amination and Acetamidation : Velikorodov et al. (2020) explored the electrophilic amination of various carbamates, including methyl N-(4-methoxyphenyl)carbamate, showcasing the versatility of these compounds in chemical synthesis (Velikorodov et al., 2020).

  • Antimicrobial Properties : Ameen and Qasir (2017) synthesized derivatives of 1, 3, 4-thiadiazole, including compounds related to methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, investigating their antibacterial and antifungal activities (Ameen & Qasir, 2017).

  • Synthesis of Pyrrol-3′-yloxindoles : Velikorodov et al. (2011) described the synthesis of compounds including methyl {4(3)-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenyl} carbamates, showing the potential of these compounds in the creation of complex organic structures (Velikorodov et al., 2011).

properties

IUPAC Name

methyl N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-9(21)17-10-4-5-13(24-2)12(6-10)19-14(22)7-11-8-26-15(18-11)20-16(23)25-3/h4-6,8H,7H2,1-3H3,(H,17,21)(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVCGOLBZZYVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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